

(Z)-SU14813: A Multi-Targeted Tyrosine Kinase Inhibitor Targeting VEGFR2 and PDGFR β

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Compound of Interest

Compound Name: (Z)-SU14813

Cat. No.: B10752378

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(An In-Depth Technical Guide)

For Researchers, Scientists, and Drug Development Professionals

Abstract

(Z)-SU14813 is a potent, orally bioavailable, multi-targeted receptor tyrosine kinase (RTK) inhibitor with significant anti-angiogenic and anti-tumor properties. This technical guide delves into the core mechanism of action of **(Z)-SU14813**, with a specific focus on its inhibitory effects on Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) and Platelet-Derived Growth Factor Receptor β (PDGFR β). By targeting these key drivers of tumor angiogenesis and growth, **(Z)-SU14813** presents a compelling therapeutic strategy in oncology. This document provides a comprehensive overview of its inhibitory activity, the signaling pathways it modulates, and the experimental methodologies used to elucidate its function.

Introduction

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth, invasion, and metastasis. Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR2, are central players in this process.[1][2][3][4] Similarly, the Platelet-Derived Growth Factor (PDGF) signaling pathway, particularly through PDGFR β , is crucial for the recruitment and stabilization of pericytes, which support the newly formed vasculature.[5] The simultaneous inhibition of both VEGFR2 and PDGFR β signaling pathways is a promising strategy to disrupt tumor angiogenesis more effectively.[5]

(Z)-SU14813, a small molecule inhibitor, has demonstrated potent inhibitory activity against a spectrum of RTKs, including VEGFR2 and PDGFR β .^{[5][6][7][8][9][10][11][12]} Its mechanism of action involves competing with ATP for the binding site in the catalytic domain of these kinases, thereby blocking downstream signaling cascades that lead to cell proliferation, migration, and survival.^[5] This guide will provide a detailed examination of the molecular interactions and cellular consequences of **(Z)-SU14813**'s activity on VEGFR2 and PDGFR β .

Quantitative Inhibitory Activity

The potency of **(Z)-SU14813** against its target kinases has been quantified through various in vitro and cell-based assays. The half-maximal inhibitory concentration (IC₅₀) values are summarized below, providing a clear comparison of its activity against VEGFR2 and PDGFR β .

Target Kinase	Assay Type	IC ₅₀ (nM)	Reference
VEGFR2	Biochemical	50	^{[6][7][8][11][12]}
VEGFR2	Cellular (Phosphorylation)	5.2	^[6]
PDGFR β	Biochemical	4	^{[6][7][8][11][12]}
PDGFR β	Cellular (Phosphorylation)	9.9	^[6]
VEGFR1	Biochemical	2	^{[6][7][8][11][12]}
c-Kit	Biochemical	15	^{[6][7][8][11][12]}
c-Kit	Cellular (Phosphorylation)	11.2	^[6]

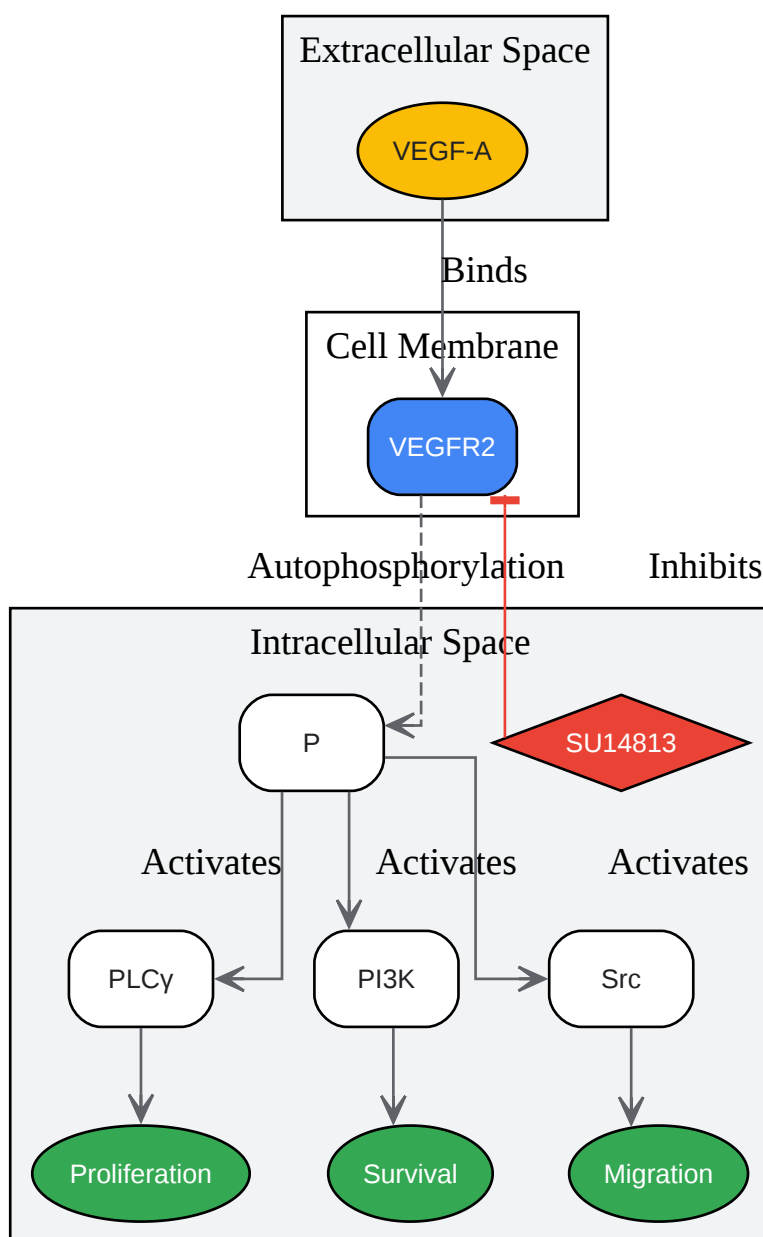
Table 1: Summary of **(Z)-SU14813** IC₅₀ values against key receptor tyrosine kinases.

Mechanism of Action: Signaling Pathway Inhibition

(Z)-SU14813 exerts its anti-tumor effects by inhibiting the autophosphorylation of VEGFR2 and PDGFR β , which in turn blocks the activation of their downstream signaling pathways.

Inhibition of VEGFR2 Signaling

Upon binding of its ligand, VEGF-A, VEGFR2 dimerizes and undergoes autophosphorylation on specific tyrosine residues within its cytoplasmic domain.[3] This phosphorylation creates docking sites for various signaling proteins, initiating multiple downstream cascades that promote endothelial cell proliferation, migration, and survival.[1][2][3] **(Z)-SU14813** blocks this initial phosphorylation step, effectively shutting down these pro-angiogenic signals.

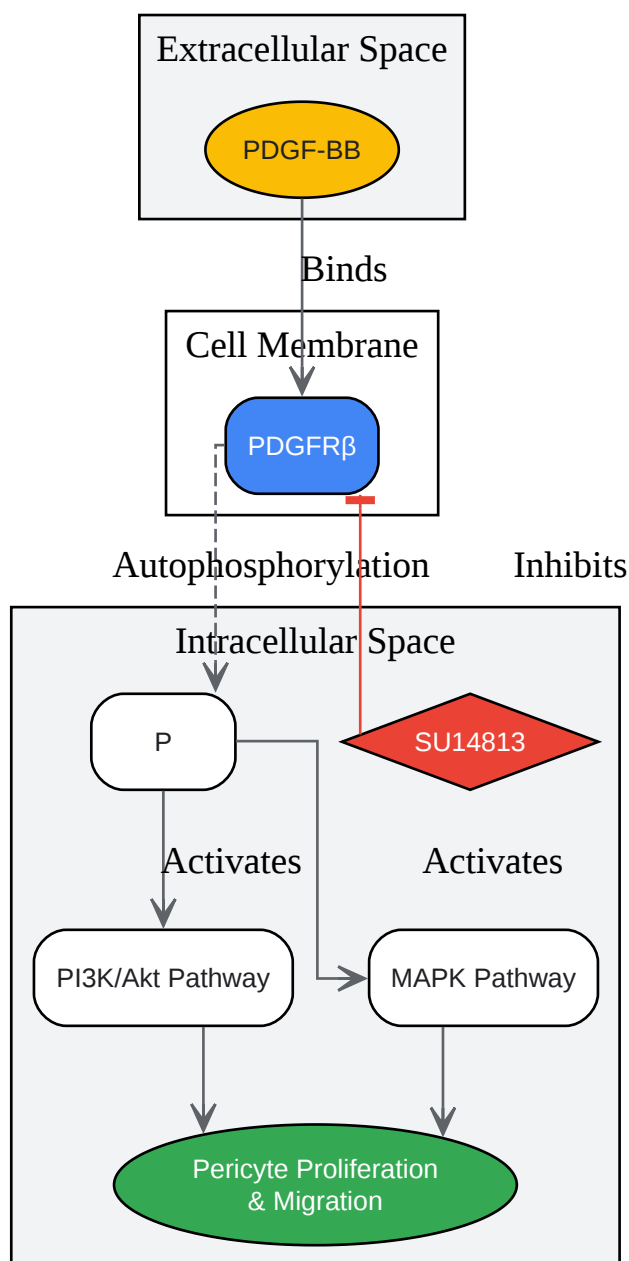


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Figure 1: Inhibition of VEGFR2 Signaling by **(Z)-SU14813**.

Inhibition of PDGFR β Signaling

PDGF-BB binding to PDGFR β induces receptor dimerization and autophosphorylation, leading to the activation of downstream signaling pathways such as the PI3K/Akt and MAPK pathways. [13] These pathways are critical for the proliferation and migration of pericytes and vascular smooth muscle cells.[14][15][16] By inhibiting PDGFR β phosphorylation, **(Z)-SU14813** disrupts the recruitment of these essential supporting cells to the tumor vasculature, leading to vessel destabilization.



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Figure 2: Inhibition of PDGFRβ Signaling by (Z)-SU14813.

Experimental Protocols

The characterization of (Z)-SU14813's inhibitory activity relies on a series of well-established experimental protocols. The following sections provide detailed methodologies for key assays.

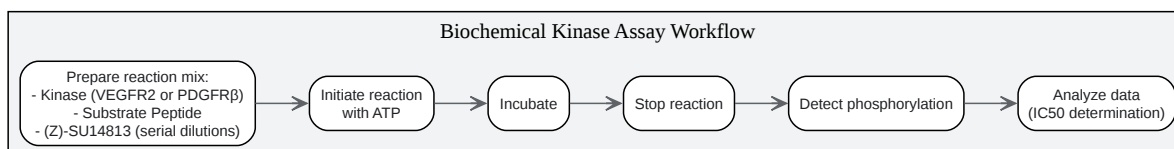
Biochemical Kinase Assay

This assay measures the direct inhibitory effect of **(Z)-SU14813** on the enzymatic activity of purified kinase domains.

Objective: To determine the IC₅₀ value of **(Z)-SU14813** against purified VEGFR2 and PDGFR β kinase domains.

Methodology:

- Reagents: Purified recombinant kinase domains of VEGFR2 and PDGFR β , biotinylated substrate peptide, ATP, **(Z)-SU14813** at various concentrations, kinase buffer, and a detection reagent (e.g., europium-labeled anti-phosphotyrosine antibody).
- Procedure:
 - The kinase reaction is performed in a 96-well plate.
 - The kinase, substrate peptide, and varying concentrations of **(Z)-SU14813** are incubated in the kinase buffer.
 - The reaction is initiated by the addition of ATP.
 - After a defined incubation period at a specific temperature, the reaction is stopped.
 - The amount of phosphorylated substrate is quantified using a suitable detection method, such as time-resolved fluorescence resonance energy transfer (TR-FRET).
- Data Analysis: The percentage of inhibition is calculated for each concentration of **(Z)-SU14813**, and the IC₅₀ value is determined by fitting the data to a dose-response curve.



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Figure 3: Workflow for a typical biochemical kinase assay.

Cellular Receptor Phosphorylation Assay

This cell-based assay assesses the ability of **(Z)-SU14813** to inhibit the phosphorylation of VEGFR2 and PDGFR β in a cellular context.

Objective: To determine the cellular IC₅₀ value of **(Z)-SU14813** for the inhibition of ligand-stimulated VEGFR2 and PDGFR β phosphorylation.

Methodology:

- Cell Lines: Use cell lines engineered to overexpress human VEGFR2 or PDGFR β (e.g., porcine aortic endothelial cells or NIH-3T3 fibroblasts).[6]
- Procedure:
 - Cells are seeded in 96-well plates and grown to sub-confluency.
 - The cells are serum-starved to reduce basal receptor phosphorylation.
 - Cells are pre-incubated with various concentrations of **(Z)-SU14813**.
 - The respective ligand (VEGF-A for VEGFR2, PDGF-BB for PDGFR β) is added to stimulate receptor phosphorylation.
 - After a short incubation, the cells are lysed.
 - The level of phosphorylated receptor in the cell lysate is quantified using an enzyme-linked immunosorbent assay (ELISA) with antibodies specific for the phosphorylated form of the receptor.[5]
- Data Analysis: The percentage of inhibition of receptor phosphorylation is calculated for each concentration of **(Z)-SU14813**, and the cellular IC₅₀ value is determined.

Cell Proliferation/Survival Assay

This assay evaluates the functional consequence of inhibiting VEGFR2 and PDGFR β signaling, which is the inhibition of cell proliferation and/or survival.

Objective: To measure the effect of **(Z)-SU14813** on the proliferation and survival of cells dependent on VEGFR2 or PDGFR β signaling.

Methodology:

- Cell Lines: Human umbilical vein endothelial cells (HUVECs) for VEGFR2-mediated effects, and NIH-3T3 cells overexpressing PDGFR β for PDGFR β -mediated effects.[5]
- Procedure:
 - Cells are seeded in 96-well plates.
 - After attachment, cells are treated with a range of concentrations of **(Z)-SU14813** in the presence of the appropriate growth factor (VEGF-A or PDGF-BB).
 - Cells are incubated for a period of 48-72 hours.
 - Cell viability or proliferation is assessed using a colorimetric assay such as MTT or a fluorescence-based assay.[5]
- Data Analysis: The percentage of inhibition of cell proliferation/survival is calculated, and an IC50 value is determined.

Conclusion

(Z)-SU14813 is a potent dual inhibitor of VEGFR2 and PDGFR β , key mediators of tumor angiogenesis and growth. Its mechanism of action, centered on the blockade of receptor autophosphorylation and downstream signaling, has been extensively validated through a variety of biochemical and cellular assays. The quantitative data on its inhibitory activity and the detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals. The ability of **(Z)-SU14813** to simultaneously target both the vascular endothelium and the supporting perivascular cells underscores its potential as a robust anti-cancer therapeutic. Further investigation into its in vivo efficacy and safety profile is warranted to fully realize its clinical potential.

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